molecular formula C15H10ClFN4S B12010352 5-(4-chlorophenyl)-4-{[(E)-(4-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

5-(4-chlorophenyl)-4-{[(E)-(4-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

Cat. No.: B12010352
M. Wt: 332.8 g/mol
InChI Key: MPRBLRBYWZJMMQ-GIJQJNRQSA-N
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Description

The compound 5-(4-chlorophenyl)-4-{[(E)-(4-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic molecule that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a combination of chlorophenyl and fluorophenyl groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-4-{[(E)-(4-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Formation of the Schiff Base: The Schiff base is formed by reacting the triazole derivative with 4-fluorobenzaldehyde under acidic conditions.

    Hydrosulfide Addition: The final step involves the addition of a hydrosulfide group, which can be achieved using sodium hydrosulfide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the Schiff base, converting it to the corresponding amine.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-(4-chlorophenyl)-4-{[(E)-(4-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide: has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential as an antimicrobial, antifungal, or anticancer agent.

    Biological Studies: The compound can be used to study enzyme inhibition and receptor binding due to its unique structure.

    Industrial Applications: It may find use in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-4-{[(E)-(4-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is likely to involve interaction with specific molecular targets such as enzymes or receptors. The triazole ring can act as a bioisostere for various functional groups, allowing the compound to mimic or inhibit natural substrates. The chlorophenyl and fluorophenyl groups may enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the Schiff base and fluorophenyl group.

    4-(4-chlorophenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol: Contains both chlorophenyl and fluorophenyl groups but in different positions.

Uniqueness

The uniqueness of 5-(4-chlorophenyl)-4-{[(E)-(4-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide lies in its combination of functional groups, which may confer distinct chemical and biological properties. The presence of both chlorophenyl and fluorophenyl groups, along with the Schiff base and hydrosulfide moiety, makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H10ClFN4S

Molecular Weight

332.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-[(E)-(4-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10ClFN4S/c16-12-5-3-11(4-6-12)14-19-20-15(22)21(14)18-9-10-1-7-13(17)8-2-10/h1-9H,(H,20,22)/b18-9+

InChI Key

MPRBLRBYWZJMMQ-GIJQJNRQSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl)F

Canonical SMILES

C1=CC(=CC=C1C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl)F

Origin of Product

United States

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